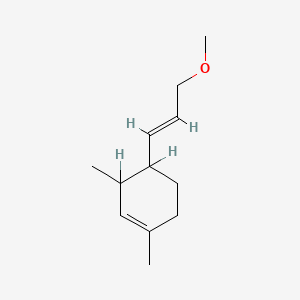

4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene

Beschreibung

4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is a cyclohexene derivative characterized by a six-membered unsaturated ring with three substituents: two methyl groups at positions 1 and 3, and a 3-methoxyprop-1-en-1-yl group at position 4. The methoxypropene substituent consists of a propenyl chain (CH₂=CH-CH₂-) with a methoxy (-OCH₃) group attached to the terminal carbon. This structure follows IUPAC nomenclature rules for cycloalkenes, where substituent positions are numbered to minimize locants for the double bond and functional groups . The compound’s electronic and steric properties are influenced by the electron-donating methoxy group and the conjugated double bonds in the propene chain, which may enhance its reactivity in cycloaddition or oxidation reactions.

Eigenschaften

CAS-Nummer |

93840-76-7 |

|---|---|

Molekularformel |

C12H20O |

Molekulargewicht |

180.29 g/mol |

IUPAC-Name |

4-[(E)-3-methoxyprop-1-enyl]-1,3-dimethylcyclohexene |

InChI |

InChI=1S/C12H20O/c1-10-6-7-12(11(2)9-10)5-4-8-13-3/h4-5,9,11-12H,6-8H2,1-3H3/b5-4+ |

InChI-Schlüssel |

HCRGRVZLFBLUGI-SNAWJCMRSA-N |

Isomerische SMILES |

CC1C=C(CCC1/C=C/COC)C |

Kanonische SMILES |

CC1C=C(CCC1C=CCOC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylcyclohexene with 3-methoxyprop-1-en-1-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can be employed to enhance the efficiency of the reaction. The use of automated reactors and real-time monitoring systems can further optimize the production process.

Types of Reactions:

Oxidation: 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reduction of this compound can lead to the formation of saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.

Reduction: Palladium on carbon, hydrogen gas, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Saturated cyclohexane derivatives.

Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexene derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can be used as an intermediate in the production of specialty chemicals, fragrances, and polymers.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as oxidation, reduction, or substitution. The molecular targets and pathways involved include enzyme-catalyzed processes and interactions with specific receptors or active sites in biological systems.

Vergleich Mit ähnlichen Verbindungen

4,5-Bis(4-bromobenzoyl)-1,2-dimethylcyclohexene (Compound 1, )

- Substituents : 1,2-dimethyl groups and 4,5-bis(4-bromobenzoyl) groups.

- Key Differences: The bromobenzoyl groups are electron-withdrawing, reducing electron density on the cyclohexene ring compared to the methoxypropene group in the target compound. This difference influences reactivity; for example, bromobenzoyl derivatives are less likely to participate as dienophiles in Diels-Alder reactions due to deactivation .

- Synthesis : Prepared via Diels-Alder cyclization of 2,3-dimethylbutadiene with 1,2-bis(4-bromobenzoyl)ethylene, achieving "good yield" (exact % unspecified) .

1-Methyl-4-(propan-2-ylidene)cyclohexene ()

- Substituents : 1-methyl and 4-isopropylidene (CH(CH₃)₂) groups.

- Key Differences : The isopropylidene group is a branched alkyl substituent, increasing hydrophobicity compared to the polar methoxypropene chain in the target compound. This structural variation likely reduces solubility in polar solvents .

Reactivity and Functional Group Influence

- Electron-Donating vs. Bromobenzoyl groups (Compound 1) withdraw electron density, making the cyclohexene ring less reactive toward electrophiles .

- Conjugation Effects : The propene chain in the target compound’s substituent allows for extended conjugation, which may stabilize transition states in cycloaddition reactions.

Physical and Chemical Properties (Hypothetical Comparison)

Biologische Aktivität

4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene, also known by its CAS number 93840-76-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is C12H20O. The structure features a cyclohexene ring substituted with a methoxypropene group, which contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, studies have shown that certain methoxy-substituted cyclohexenes can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Inflammation plays a central role in many chronic diseases. Compounds structurally related to 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene have been investigated for their anti-inflammatory properties. For example, studies have demonstrated that similar methoxy-substituted compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory conditions.

Antimicrobial Activity

The antimicrobial activity of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene has also been explored. Research indicates that compounds with similar structural motifs can exhibit bactericidal effects against various pathogens. This suggests that this compound may have potential applications in developing antimicrobial agents.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant activity | Demonstrated high scavenging capacity against DPPH radicals. |

| Study B | Anti-inflammatory effects | Inhibited TNF-alpha production in macrophages by 40%. |

| Study C | Antimicrobial efficacy | Showed effective inhibition of E. coli and S. aureus growth at low concentrations. |

These findings highlight the potential of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene as a bioactive compound with diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.